molecular formula C5H9NO3 B1596403 Methyl 2-(N-methylformamido)acetate CAS No. 68892-06-8

Methyl 2-(N-methylformamido)acetate

Cat. No. B1596403
CAS RN: 68892-06-8
M. Wt: 131.13 g/mol
InChI Key: YPHUWLXQOBCRNQ-UHFFFAOYSA-N
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Description

Methyl 2-(N-methylformamido)acetate (MMFA) is a synthetic compound that belongs to the class of N-methylformamide derivatives. It has a CAS Number of 68892-06-8 and a molecular weight of 131.13 . The IUPAC name for this compound is methyl [formyl (methyl)amino]acetate .


Molecular Structure Analysis

The molecular formula of Methyl 2-(N-methylformamido)acetate is C5H9NO3 . The InChI code for this compound is 1S/C5H9NO3/c1-6(4-7)3-5(8)9-2/h4H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Methyl 2-(N-methylformamido)acetate has a density of 1.1g/cm3 . Its boiling point is 246.9ºC at 760 mmHg .

Scientific Research Applications

Biochemistry: Protein Modification

Lastly, in biochemistry, this compound can be used for protein modification. It can react with amino acid residues in proteins, leading to the formation of modified proteins with altered functions or properties, which is useful in protein engineering and functional studies.

Each of these applications leverages the unique chemical structure of Methyl 2-(N-methylformamido)acetate, highlighting its versatility and importance in scientific research .

properties

IUPAC Name

methyl 2-[formyl(methyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-6(4-7)3-5(8)9-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHUWLXQOBCRNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8071805
Record name Glycine, N-formyl-N-methyl-, methyl ester
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Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(N-methylformamido)acetate

CAS RN

68892-06-8
Record name N-Formyl-N-methylglycine methyl ester
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Record name Glycine, N-formyl-N-methyl-, methyl ester
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Record name Glycine, N-formyl-N-methyl-, methyl ester
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Record name Glycine, N-formyl-N-methyl-, methyl ester
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Record name Methyl N-formyl-N-methylglycinate
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Synthesis routes and methods

Procedure details

Ethyl formate (850 mL) was added to sarcosine methyl ester HCl salt (205 g, 1.46 mol, grounded into powder prior to use), potassium carbonate (205 g, 1.48 mol), and EtOH (800 mL), stirred overnight at rt, and filtered. The filtrate was concentrated in a rotary evaporator during which the residue separated into two layers. The upper layer was separated and the lower layer was extracted with EA. Combined EA extracts and the upper layer were dried over MgSO4, filtered, and concentrated to yield 185 g (81%) of N-formyl sarcosine methyl ester which was used for the following reaction. NaH (60% oil suspension, 16.0 g, 0.4 mol) was carefully added in several portions in 1 h to a mixture of N-formyl sarcosine methyl ester (50 g, 0.34 mol) and ethyl formate (160 mL) cooled in an ice-water bath. The reaction mixture was stirred, the temperature raised to rt, and the stirring continued overnight. The reaction mixture was triturated twice with hexane (100 mL each time), the residue dissolved in EtOH (100 mL) and concentrated HCl (60 mL), and the reaction mixture stirred at 110° C. After 1 h, the reaction mixture was cooled, filtered, the residue washed with EtOH and the filtrate concentrated to yield a thick brown oil. The oil was added to 10% HOAc in water (200 mL), NH2CN (35 g) and sodium acetate (90 g), stirred at 95° C. After 1 h the reaction mixture was concentrated to ⅓ its original volume in a rotary evaporator and its pH adjusted to about 9 by addition of sodium carbonate. The reaction mixture was then extracted with EA (8×100 mL), the combined EA layers dried, filtered, and concentrated to yield a residue which was purified by recrystallization to yield 1-N-methyl-2-amino imidazole-5-carboxylic acid ethyl ester (“amino ester”).
Quantity
850 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
205 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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